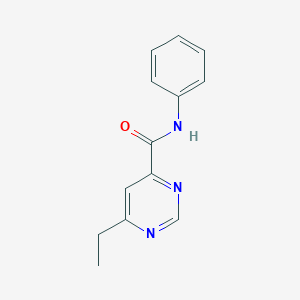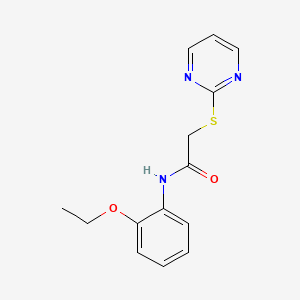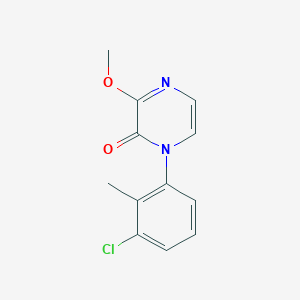![molecular formula C14H18N6O2S B15115447 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is a complex heterocyclic compound that features both morpholine and purine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced via a reaction with thiomorpholine-4-carbonyl chloride under basic conditions.
Coupling with Purine: The final step involves coupling the morpholine derivative with a purine precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine moiety, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and purine rings.
Reduction: Reduced forms of the compound with potential removal of oxygen functionalities.
Substitution: Substituted purine derivatives with various functional groups.
科学的研究の応用
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application but may include inhibition of enzyme activity or interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
- 4,6-dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
- 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Uniqueness
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is unique due to its combination of morpholine and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H18N6O2S |
|---|---|
分子量 |
334.40 g/mol |
IUPAC名 |
[4-(7H-purin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18N6O2S/c21-14(19-2-5-23-6-3-19)10-7-20(1-4-22-10)13-11-12(16-8-15-11)17-9-18-13/h8-10H,1-7H2,(H,15,16,17,18) |
InChIキー |
VFTKGDJOZUHXQK-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1C2=NC=NC3=C2NC=N3)C(=O)N4CCSCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B15115384.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine](/img/structure/B15115391.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B15115413.png)
![3-(4-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115418.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)

